3,5-Dimethyl-1,2-dioxo-4H-1lambda~5~,2lambda~5~-pyrazol-4-one
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Overview
Description
3,5-Dimethyl-1,2-dioxo-4H-1lambda~5~,2lambda~5~-pyrazol-4-one is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1,2-dioxo-4H-1lambda~5~,2lambda~5~-pyrazol-4-one typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate oxidizing agents. One common method includes the use of hydrogen peroxide in the presence of a catalyst to achieve the desired oxidation state .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors ensure consistent reaction conditions and high yields. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1,2-dioxo-4H-1lambda~5~,2lambda~5~-pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex pyrazole derivatives.
Reduction: Reduction reactions can convert the compound back to its less oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Scientific Research Applications
3,5-Dimethyl-1,2-dioxo-4H-1lambda~5~,2lambda~5~-pyrazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1,2-dioxo-4H-1lambda~5~,2lambda~5~-pyrazol-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
1,3,4-Thiadiazole derivatives: Known for their antimicrobial properties and structural similarity.
Pyrazolo[1,5-a]pyrimidines: Another class of pyrazole derivatives with significant biological activities.
Uniqueness
3,5-Dimethyl-1,2-dioxo-4H-1lambda~5~,2lambda~5~-pyrazol-4-one stands out due to its unique dioxo structure, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug discovery.
Properties
CAS No. |
17952-97-5 |
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Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
3,5-dimethyl-1,2-dioxidopyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C5H6N2O3/c1-3-5(8)4(2)7(10)6(3)9/h1-2H3 |
InChI Key |
OCHDUCZHIXXEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+]([N+](=C(C1=O)C)[O-])[O-] |
Origin of Product |
United States |
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